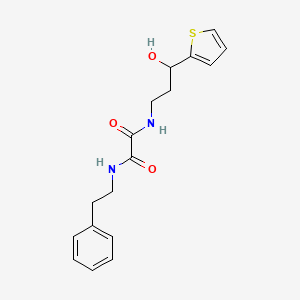

N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-phenethyloxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to “N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-phenethyloxalamide” involves several artificial paths and varied physico-chemical factors . The preparation of these compounds often involves the reaction of 3- (2-Thienyl)-5-aryl-1-thiocarbamoyl-2-pyrazolines with hydrazonyol .Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a total of 32 bonds, including 15 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 secondary amide (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Thiophene .Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve several steps . For instance, the (thiazol-2-yl)hydrazones were prepared and elucidated via elemental analytical .Applications De Recherche Scientifique

Cancer Research and Treatment

- Antiproliferative Activity Against Cancer Cells : A study by Haridevamuthu et al. (2023) investigated hydroxyl-containing benzo[b]thiophene analogs. These analogs, including 1-(3-hydroxybenzo[b]thiophen-2-yl) ethanone (BP) and 1-(3-hydroxybenzo[b]thiophen-2-yl) propan-1-one hydrate (EP), showed selectivity towards laryngeal cancer cells. The study found that the hydroxyl group in the third position was responsible for the anticancer activity.

Drug Synthesis and Pharmacology

- Synthesis and Biological Activities of Mannich Base Derivatives : A research conducted by Gopi and Dhanaraju (2018) focused on synthesizing novel Mannich base derivatives with anti-diabetic and anti-inflammatory activities. These analogues, which included substituted thiophene-2-yl propylidene semicarbazone, showed significant reduction in blood glucose levels and inflammation in experimental animals.

Optical and Electronic Applications

Fluorescent Probes for Metal Ions and Amino Acids : In a study by Guo et al. (2014), polythiophene-based conjugated polymers were synthesized and found to exhibit high selectivity and sensitivity towards Hg2+ and Cu2+ ions. This study demonstrates potential applications in environmental monitoring and biochemical assays.

Dielectric, Optical, and Mechanical Studies for Electrooptic Crystals : Bharath and Kalainathan (2014) synthesized a phenolic locked polyene organic material (OH1) and studied its properties for electro-optic applications. This research highlights the potential use of such materials in advanced optical technologies.

Medicinal Chemistry and Drug Development

Development of Antidepressant Medications : Mathew, Suresh, and Anbazhagan (2014) synthesized phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, which were evaluated for antidepressant activity. One compound in particular showed promising results as a potential antidepressant medication.

Opioid Ligands for Pain Management : Research by Cheng et al. (2007) involved synthesizing opioid ligands with mixed properties for potential applications in pain management.

Mécanisme D'action

Target of Action

It’s structurally related to duloxetine , a well-known antidepressant drug. Duloxetine is a dual inhibitor of serotonin and norepinephrine reuptake , suggesting that N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-phenethyloxalamide might have similar targets.

Mode of Action

If it shares a similar mechanism with Duloxetine, it might inhibit the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft and enhancing neurotransmission .

Biochemical Pathways

If its action is similar to duloxetine, it would affect the serotonin and norepinephrine pathways, which play crucial roles in mood regulation and pain perception .

Result of Action

If its action is similar to Duloxetine, it could potentially lead to enhanced neurotransmission and alleviation of depressive symptoms .

Propriétés

IUPAC Name |

N'-(3-hydroxy-3-thiophen-2-ylpropyl)-N-(2-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c20-14(15-7-4-12-23-15)9-11-19-17(22)16(21)18-10-8-13-5-2-1-3-6-13/h1-7,12,14,20H,8-11H2,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIKRXVKHIXVGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C(=O)NCCC(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B3007793.png)

![3-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B3007798.png)

![2-[1-(3,4-Dimethoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B3007799.png)

![2-(4-chlorophenoxy)-2-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B3007801.png)

![3-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide](/img/structure/B3007807.png)